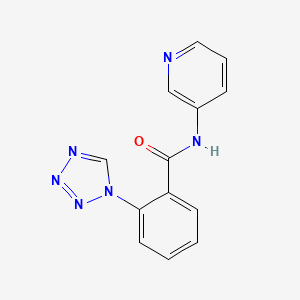
4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine, also known as TRO19622, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine is not fully understood. However, it has been suggested that 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine can modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has also been reported to reduce the expression of fibrotic markers, such as α-SMA and collagen I, in the liver. Additionally, 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Additionally, 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one limitation of using 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have neuroprotective effects and can reduce inflammation in the brain, making it a promising candidate for further research. Another area of interest is its potential use in the treatment of fibrosis. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have anti-fibrotic properties and can reduce the formation of scar tissue in the liver, making it a potential therapeutic option for liver fibrosis. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine and its potential use in cancer therapy.
Métodos De Síntesis
The synthesis of 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine involves the reaction of 2-chlorobenzylamine and 3,4-dichlorobenzaldehyde in the presence of piperazine. The reaction is carried out under reflux in ethanol as a solvent. The resulting product is then purified using column chromatography. This method has been reported to yield 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine in high purity and yield.
Aplicaciones Científicas De Investigación
4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have potential therapeutic properties in various scientific research studies. It has been shown to have neuroprotective effects and can reduce inflammation in the brain. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has also been found to have anti-tumor properties and can inhibit the growth of cancer cells. Additionally, 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been reported to have anti-fibrotic properties and can reduce the formation of scar tissue in the liver.
Propiedades
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3/c19-16-4-2-1-3-15(16)13-23-7-9-24(10-8-23)22-12-14-5-6-17(20)18(21)11-14/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIIMHSMRAHPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-(1-isopropyl-4-piperidinyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129248.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B6129251.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6129259.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6129267.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6129275.png)
![1-allyl-4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B6129283.png)


![propyl 2-[(2,4-dichlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6129298.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-3-phenyl-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B6129306.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129327.png)
![1-methyl-6-oxo-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6129335.png)
![3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6129345.png)
